molecular formula C7H10N2O5 B1198540 Penmacric acid CAS No. 55297-13-7

Penmacric acid

Cat. No. B1198540
CAS RN: 55297-13-7
M. Wt: 202.16 g/mol
InChI Key: QEFCFJFZZLNSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penmacric acid, also known as penmacrate, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Penmacric acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, penmacric acid is primarily located in the cytoplasm.

Scientific Research Applications

  • Synthesis Techniques

    • Penmacric acid, an optically active C-4 substituted pyroglutamic acid, has been efficiently synthesized from N-triisopropylsilylpyrrole through a unique 11-step sequence. This process includes the addition of the pyrrole nucleus onto a chiral nitrone and the formation of the pyroglutamic acid moiety by reductive hydrogenation of the pyrrole, followed by oxidation into pyrrolidinone (Berini, Pelloux-Léon, Minassian, & Denis, 2009).
    • The first total synthesis of penmacric acid and its stereoisomer, epipenmacric acid, was achieved starting from trans-4-hydroxy-l-proline, using an Et3B-induced diastereoselective radical addition reaction to control stereoselectivity at the C3 stereogenic center (Ueda, Ono, Nakao, Miyata, & Naito, 2007).
  • Chemical Properties and Applications

    • Alkylation reactions using alpha-halolactams or lactam enolates derived from bicyclic lactam templates, applied to the synthesis of protected penmacric acid and its analogues, can achieve high endo- or exo- diastereoselectivity. This method allows for stereochemical correction and moderate efficiency in producing these compounds (Anwar, Bailey, Dickinson, Edwards, Goswami, & Moloney, 2003).
    • A short formal synthesis of three epimers of penmacric acid, starting from pyroglutamate in one or two steps, has been developed. This synthesis process demonstrates the impact of both chelation and steric factors on the stereochemical outcome in reactions of Li and Ti enolates of pyroglutamate with imines (Sikriwal, Kant, Maulik, & Dikshit, 2010).
  • Potential Biomedical Applications

    • While direct research on the biomedical applications of penmacric acid is limited, related compounds like ursolic acid and maslinic acid, which are pentacyclic triterpenoids like penmacric acid, have been studied for their potential therapeutic uses. These compounds have shown efficacy in inhibiting muscle atrophy, inducing hypertrophy, and demonstrating anti-tumor properties (Jeong et al., 2015) (Márquez Martín et al., 2006) (Reyes-Zurita et al., 2016).

properties

CAS RN

55297-13-7

Product Name

Penmacric acid

Molecular Formula

C7H10N2O5

Molecular Weight

202.16 g/mol

IUPAC Name

4-[amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H10N2O5/c8-4(7(13)14)2-1-3(6(11)12)9-5(2)10/h2-4H,1,8H2,(H,9,10)(H,11,12)(H,13,14)

InChI Key

QEFCFJFZZLNSPP-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC1C(=O)O)C(C(=O)O)N

Canonical SMILES

C1C(C(=O)NC1C(=O)O)C(C(=O)O)N

synonyms

penmacric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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